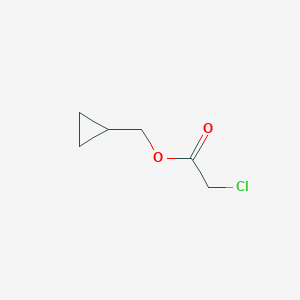
Cyclopropylmethyl chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropylmethyl chloroacetate is an organic compound that features a cyclopropane ring attached to a methyl group and a chloroacetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropylmethyl chloroacetate can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl alcohol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopropylmethyl chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloroacetate group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield cyclopropylmethyl alcohol and chloroacetic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or primary amines are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted esters or amides.
Hydrolysis: Products are cyclopropylmethyl alcohol and chloroacetic acid.
Oxidation and Reduction: Products include carboxylic acids or alcohols, respectively.
Scientific Research Applications
Cyclopropylmethyl chloroacetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of drugs with improved potency and metabolic stability.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopropylmethyl chloroacetate involves its reactivity towards nucleophiles and electrophiles. The cyclopropane ring imparts strain to the molecule, making it more reactive in certain chemical transformations. The ester group can undergo hydrolysis, releasing the cyclopropylmethyl moiety, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropylmethyl acetate
- Cyclopropylmethyl bromide
- Cyclopropylmethyl alcohol
Uniqueness
Cyclopropylmethyl chloroacetate is unique due to the presence of both a cyclopropane ring and a chloroacetate ester. This combination imparts distinct reactivity and stability, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
57882-17-4 |
|---|---|
Molecular Formula |
C6H9ClO2 |
Molecular Weight |
148.59 g/mol |
IUPAC Name |
cyclopropylmethyl 2-chloroacetate |
InChI |
InChI=1S/C6H9ClO2/c7-3-6(8)9-4-5-1-2-5/h5H,1-4H2 |
InChI Key |
UNBGDHXJUAKPFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















